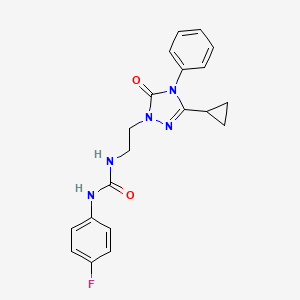

1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c21-15-8-10-16(11-9-15)23-19(27)22-12-13-25-20(28)26(17-4-2-1-3-5-17)18(24-25)14-6-7-14/h1-5,8-11,14H,6-7,12-13H2,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRHERVOBZBFNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a complex organic compound belonging to the triazole class. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, which include antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 335.4 g/mol. The structure features a triazole ring which is known for its diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1396751-47-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors involved in cell proliferation and inflammatory pathways. For example, the triazole moiety can act as an effective scaffold for enzyme inhibition, which is crucial in anticancer and antimicrobial activities .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including drug-resistant strains. For instance, studies have demonstrated that similar triazole compounds possess Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Triazole derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways. In vitro studies suggest that compounds with similar structures can effectively inhibit the growth of prostate cancer cell lines .

Anti-inflammatory Properties

The anti-inflammatory effects of triazoles are linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is particularly relevant in the context of chronic inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study involving the synthesis of various triazole derivatives highlighted that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a comparative study, derivatives featuring the triazole scaffold were tested against prostate cancer cell lines (PC3). The results indicated significant cytotoxic effects with IC50 values suggesting strong potential for further development .

- Inflammation Modulation : A recent review on 1,2,4-triazoles summarized their anti-inflammatory effects through inhibition of NF-kB signaling pathways. This mechanism was observed in several experimental models where triazole derivatives reduced inflammation markers significantly .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are noted for their antimicrobial properties. Studies have shown that compounds similar to 1-(2-(3-cyclopropyl...) exhibit significant activity against various bacterial strains. For instance, minimum inhibitory concentration (MIC) values for related triazole compounds have been reported in the range of 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

Triazoles are also recognized for their antifungal efficacy. The compound has shown potential against fungal pathogens, making it a candidate for the development of antifungal agents. Research indicates that derivatives can inhibit fungal cell growth effectively .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. Some studies demonstrate that triazole derivatives can induce cell death in various cancer cell lines at micromolar concentrations . Mechanisms of action may include enzyme inhibition related to cancer metabolism and receptor interactions that modulate signaling pathways associated with tumor growth.

Study 1: Antibacterial Properties

A study investigated the antibacterial efficacy of triazole derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. Results indicated that compounds structurally akin to 1-(2-(3-cyclopropyl...) exhibited MIC values significantly lower than traditional antibiotics like oxytetracycline .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of triazole derivatives on breast cancer cell lines. Findings revealed that certain derivatives led to a reduction in cell viability and induced apoptosis at concentrations as low as 10 µM, suggesting their potential as anticancer agents .

Chemical Reactions Analysis

Triazole Core Formation

-

Cyclocondensation : 1,2,4-Triazoles are typically synthesized via cyclocondensation of thiosemicarbazides with carbonyl compounds under acidic or basic conditions. For example, hydrazides react with aldehydes or ketones to form intermediates that cyclize into triazole rings .

-

Steric Modulation : The cyclopropyl group at position 3 of the triazole is introduced via nucleophilic substitution or cyclopropanation of precursor alkenes, leveraging reagents like cyclopropylboronic acid .

Urea Linkage Construction

-

Isocyanate-Amine Coupling : The urea bridge forms through reaction of an isocyanate (e.g., 4-fluorophenyl isocyanate) with a primary amine (e.g., 2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethylamine). This step often employs polar aprotic solvents (e.g., DMF) at 60–80°C .

Triazole Ring

The 1,2,4-triazole core participates in reactions critical for pharmacological optimization:

Urea Moiety

The urea group undergoes hydrolysis and derivatization:

-

Acid/Base Hydrolysis : In acidic conditions (HCl, reflux), the urea bond cleaves to yield 4-fluoroaniline and a carbamic acid intermediate, which decarboxylates to form CO₂ .

-

Thiourea Conversion : Treatment with Lawesson’s reagent replaces carbonyl oxygen with sulfur, producing thiourea derivatives .

Cyclopropyl Group

-

Ring-Opening : Under strong acids (H₂SO₄) or oxidative conditions (O₃), the cyclopropane ring opens to form diols or ketones, altering steric and electronic properties.

4-Fluorophenyl Group

-

Electrophilic Substitution : Fluorine directs electrophiles (e.g., NO₂⁺) to the para position, enabling nitration or sulfonation for further functionalization .

Optimization of Reaction Conditions

Microwave-assisted synthesis significantly improves yields and reduces reaction times for triazole-urea hybrids. For example, coupling the triazole precursor with 4-fluorophenyl isocyanate under microwave irradiation (100°C, 10 min) achieves >90% yield compared to 6 hours under conventional heating .

Biological Interaction-Driven Reactivity

The compound’s interactions with enzymes (e.g., cytochrome P450) involve:

-

Hydrogen Bonding : The urea carbonyl and triazole N atoms act as H-bond acceptors with active-site residues .

-

Metabolic Oxidation : Hepatic enzymes oxidize the cyclopropyl group to a cyclopropanol derivative, a common detoxification pathway .

Stability and Degradation Pathways

| Condition | Degradation Pathway | Products Identified |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of urea bond | 4-Fluoroaniline, triazole-ethylamine |

| Alkaline (pH > 10) | Triazole ring decomposition | Ammonia, phenylcyclopropane fragments |

| UV Light | Photooxidation of cyclopropane | Cyclopropanone, CO₂ |

Comparison with Similar Compounds

Research Findings and Discussion

- Structural Insights : The cyclopropyl group in the target compound provides a compact, lipophilic moiety that may improve membrane permeability compared to trifluoromethylphenyl analogues .

- Urea Role: The urea linker serves as a hydrogen-bond donor/acceptor, critical for interactions with biological targets like kinases or proteases.

- Fluorophenyl Advantage : The 4-fluorophenyl group enhances electronic effects without significant steric hindrance, a strategy widely employed in drug design .

- Synthetic Considerations: Analogues in were synthesized via coupling reactions with aminoguanidine derivatives, suggesting feasible routes for the target compound .

Data Tables

Table 1: Structural Comparison of Triazolone/Urea Derivatives

Q & A

Q. What are the established synthetic pathways for synthesizing this urea-triazole hybrid compound?

The synthesis typically involves coupling reactions between isocyanate intermediates and amines. For example, the 4-fluorophenyl urea moiety can be formed via reaction of 4-fluorophenyl isocyanate with an amine-functionalized triazole intermediate. The triazole core is synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors under reflux conditions in inert solvents like dichloromethane or toluene, often with a base (e.g., triethylamine) to neutralize HCl byproducts . Key steps include controlled temperature regimes (e.g., reflux at 80–110°C) and purification via column chromatography to isolate the final product.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Structural validation relies on:

- NMR spectroscopy : - and -NMR to confirm proton environments (e.g., urea NH peaks at δ 10.6–11.4 ppm) and carbon backbone .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : For definitive confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea group) .

Advanced Research Questions

Q. How can researchers optimize the cyclopropane-triazole coupling step to improve reaction efficiency?

Reaction optimization may involve:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the triazole nitrogen, while non-polar solvents improve cyclopropane stability.

- Catalyst selection : Transition-metal catalysts (e.g., CuI) can accelerate cyclopropane-triazole conjugation, as evidenced in analogous triazole syntheses .

- Temperature control : Lower temperatures (0–25°C) mitigate side reactions like cyclopropane ring-opening, observed in similar systems .

- Yield tracking : Comparative studies show yields ranging from 60–73% under optimized conditions, with impurities analyzed via HPLC .

Q. What analytical strategies resolve discrepancies between computational and experimental data for this compound’s conformation?

Discrepancies often arise in predicting the urea group’s rotational flexibility or triazole ring planarity. Mitigation strategies include:

- DFT calculations : Compare computed vs. experimental bond angles (e.g., C-N-C in the urea moiety) using software like Gaussian .

- Dynamic NMR : Monitor restricted rotation of the urea group at variable temperatures to correlate with computational barriers .

- Crystallographic refinement : Adjust X-ray data to account for thermal motion artifacts in the cyclopropane moiety .

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing fluorine atom:

- Reduces urea NH acidity : pKa shifts from ~8.5 (unsubstituted phenyl) to ~7.9 (4-fluorophenyl), affecting hydrogen-bonding capacity .

- Modifies triazole ring electrophilicity : Fluorine’s inductive effect increases susceptibility to nucleophilic attack at the triazole C-5 position, as shown in analogous systems .

- Impacts solubility : LogP increases by ~0.3 units compared to non-fluorinated analogs, influencing solvent selection for biological assays .

Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing the 4,5-dihydro-1H-1,2,4-triazol-5-one core?

- Precursor preparation : Use stoichiometric hydrazine derivatives (e.g., 3-cyclopropyl-4-phenylhydrazine) and carbonyl sources (e.g., ethyl cyanoacetate) in anhydrous ethanol .

- Cyclization conditions : Maintain pH 4–5 with acetic acid to favor intramolecular dehydration .

- Workup : Extract unreacted precursors with ethyl acetate and recrystallize the triazole intermediate from methanol/water (3:1 v/v) .

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Buffer systems : Test stability in phosphate buffers (pH 2–8) at 25°C and 40°C for 14 days.

- Degradation markers : Monitor urea hydrolysis (via LC-MS for amine byproducts) and triazole ring oxidation (via UV-Vis at 270 nm) .

- Kinetic modeling : Use first-order decay models to predict shelf-life, with activation energy calculated via Arrhenius plots .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies (e.g., 194–195°C vs. 198–200°C)?

Variations arise from:

- Polymorphism : Different crystalline forms (e.g., Form I vs. Form II) due to solvent-mediated recrystallization .

- Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points by up to 4°C .

- Methodological differences : DSC vs. capillary tube measurements yield discrepancies of ±2°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.